molecular formula C15H21N3O6S2 B256107 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide

2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide

Cat. No. B256107
M. Wt: 403.5 g/mol
InChI Key: YNMXWDVTDADCFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as PSC-833 or valsopodar and belongs to the class of isoquinoline sulfonamides.

Scientific Research Applications

2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the activity of P-glycoprotein, which is a membrane protein that is responsible for drug resistance in cancer cells. This makes 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide a potential candidate for use in combination therapy with other anticancer drugs.

Mechanism of Action

The mechanism of action of 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide involves the inhibition of P-glycoprotein activity. P-glycoprotein is a membrane protein that is responsible for drug resistance in cancer cells. By inhibiting the activity of P-glycoprotein, 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide can increase the sensitivity of cancer cells to other anticancer drugs.
Biochemical and Physiological Effects:
2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of P-glycoprotein, which can increase the sensitivity of cancer cells to other anticancer drugs. Additionally, the compound has been shown to have a low toxicity profile, making it a potential candidate for use in combination therapy with other anticancer drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide in lab experiments is its ability to inhibit the activity of P-glycoprotein. This makes the compound a potential candidate for use in combination therapy with other anticancer drugs. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide. One direction is to further investigate the potential therapeutic applications of the compound in combination therapy with other anticancer drugs. Another direction is to investigate the use of the compound in the treatment of other diseases that involve drug resistance, such as bacterial infections. Additionally, further research is needed to optimize the synthesis method of the compound and improve its solubility in water.

Synthesis Methods

2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-methoxy-3-nitrobenzenesulfonyl chloride with 4-methylpiperazine to form a nitro intermediate. This intermediate is then reduced using a suitable reducing agent to form the corresponding amine. The amine is then reacted with 2-chloro-3,1-benzoxathiole 1,1-dioxide to form the final product.

properties

Product Name

2-{4-Methoxy-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide

Molecular Formula

C15H21N3O6S2

Molecular Weight

403.5 g/mol

IUPAC Name

2-[4-methoxy-3-(4-methylpiperazin-1-yl)sulfonylphenyl]-1,1-dioxo-1,2-thiazolidin-3-one

InChI

InChI=1S/C15H21N3O6S2/c1-16-6-8-17(9-7-16)26(22,23)14-11-12(3-4-13(14)24-2)18-15(19)5-10-25(18,20)21/h3-4,11H,5-10H2,1-2H3

InChI Key

YNMXWDVTDADCFF-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)OC

Origin of Product

United States

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